molecular formula C17H27NO3S B272523 4-(1-Azepanylsulfonyl)phenyl pentyl ether

4-(1-Azepanylsulfonyl)phenyl pentyl ether

Cat. No. B272523
M. Wt: 325.5 g/mol
InChI Key: XKXHIMLMJAHKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Azepanylsulfonyl)phenyl pentyl ether, also known as APPE, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 4-(1-Azepanylsulfonyl)phenyl pentyl ether is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to modulate the immune response by reducing the production of pro-inflammatory cytokines. Additionally, 4-(1-Azepanylsulfonyl)phenyl pentyl ether has been shown to increase the expression of certain proteins involved in neuronal survival and to decrease the production of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, 4-(1-Azepanylsulfonyl)phenyl pentyl ether has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties and to modulate the expression of certain genes involved in inflammation and cell death. Additionally, 4-(1-Azepanylsulfonyl)phenyl pentyl ether has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-(1-Azepanylsulfonyl)phenyl pentyl ether is its ease of synthesis, which allows for large-scale production. Additionally, its low toxicity profile and potential therapeutic effects make it a promising candidate for further study. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use as a therapeutic agent.

Future Directions

There are several future directions for the study of 4-(1-Azepanylsulfonyl)phenyl pentyl ether. One potential area of research is the development of more potent analogs with improved therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of 4-(1-Azepanylsulfonyl)phenyl pentyl ether in humans, as well as its potential use in combination with other therapeutic agents. Finally, the mechanisms underlying its various biochemical and physiological effects need to be further elucidated in order to fully understand its potential therapeutic applications.
In conclusion, 4-(1-Azepanylsulfonyl)phenyl pentyl ether is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. Its ease of synthesis, low toxicity profile, and potential therapeutic effects make it a promising candidate for further study. However, further research is needed to fully understand its mechanisms of action and potential clinical applications.

Synthesis Methods

The synthesis of 4-(1-Azepanylsulfonyl)phenyl pentyl ether involves the reaction of 4-(bromomethyl)phenyl pentyl ether with 1-azepanesulfonyl chloride in the presence of a base. The resulting product is a white solid with a melting point of 70-72°C.

Scientific Research Applications

4-(1-Azepanylsulfonyl)phenyl pentyl ether has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties in vitro and in vivo, as well as anti-inflammatory effects in animal models. Additionally, 4-(1-Azepanylsulfonyl)phenyl pentyl ether has been studied for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease.

properties

Product Name

4-(1-Azepanylsulfonyl)phenyl pentyl ether

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

1-(4-pentoxyphenyl)sulfonylazepane

InChI

InChI=1S/C17H27NO3S/c1-2-3-8-15-21-16-9-11-17(12-10-16)22(19,20)18-13-6-4-5-7-14-18/h9-12H,2-8,13-15H2,1H3

InChI Key

XKXHIMLMJAHKBK-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

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